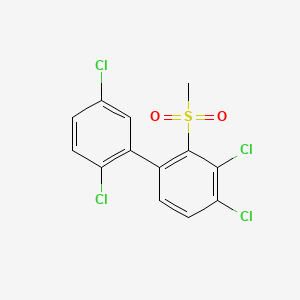![molecular formula C3Cl2F7P B14342166 [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane CAS No. 105890-83-3](/img/structure/B14342166.png)
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane is a compound that contains phosphorus, chlorine, fluorine, and carbon atoms
Méthodes De Préparation
The synthesis of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane typically involves the reaction of phosphorus trichloride with fluorinated organic compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Comparaison Avec Des Composés Similaires
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane can be compared with other similar compounds such as:
Bis(trifluoromethyl) disulfide: Known for its use in the synthesis of triflic acid and other fluorinated compounds.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its unique properties.
Perchloromethyl mercaptan: Used in the production of thiophosgene and other sulfur-containing compounds
Propriétés
Numéro CAS |
105890-83-3 |
|---|---|
Formule moléculaire |
C3Cl2F7P |
Poids moléculaire |
270.90 g/mol |
Nom IUPAC |
[dichloro(fluoro)methyl]-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C3Cl2F7P/c4-1(5,6)13(2(7,8)9)3(10,11)12 |
Clé InChI |
WPRRMFHFYKAASQ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)P(C(F)(F)F)C(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


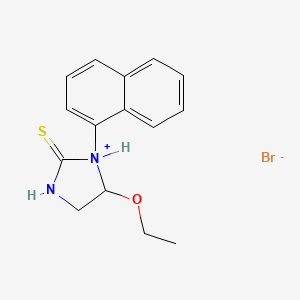
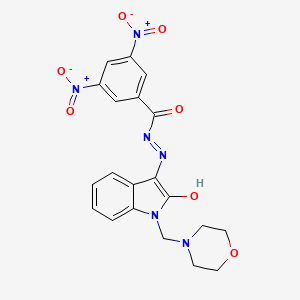
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

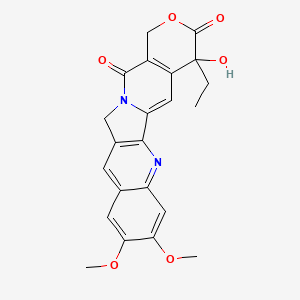
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
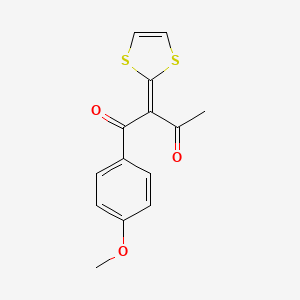
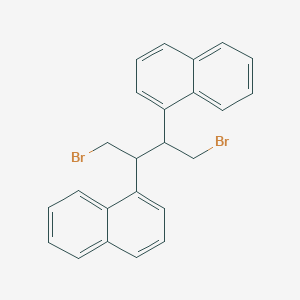
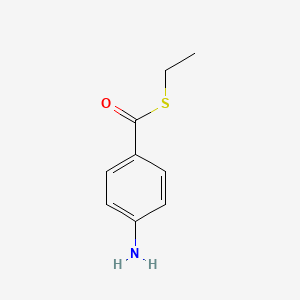

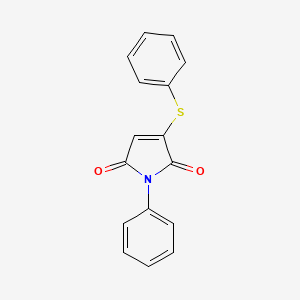
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
